

Thermodynamic and kinetic properties of N,N'-Dimethyltrimethyleneurea

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N,N'-Dimethyltrimethyleneurea	
Cat. No.:	B108851	Get Quote

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of N,N'-Dimethylurea

Disclaimer: Due to the limited availability of published experimental data for N,N'
Dimethyltrimethyleneurea, this technical guide focuses on the closely related and wellcharacterized acyclic analogue, N,N'-dimethylurea (DMU). The principles, experimental
methodologies, and types of data presented herein are directly applicable to the study of N,N'
Dimethyltrimethyleneurea and other substituted ureas, providing a robust framework for
researchers, scientists, and drug development professionals.

Introduction

N,N'-dimethylurea (CAS: 96-31-1) is a disubstituted urea derivative with methyl groups on each nitrogen atom. It serves as a crucial intermediate in the synthesis of various commercial products, including caffeine, pharmaceuticals, herbicides, and textile finishing agents.[1][2] Understanding its thermodynamic and kinetic properties is fundamental for optimizing reaction conditions, ensuring process safety, and predicting its behavior in various chemical and biological systems. This guide provides a consolidated overview of the key thermodynamic and kinetic data for N,N'-dimethylurea, details the experimental protocols used for their determination, and visualizes the associated workflows and processes.

Thermodynamic Properties



The thermodynamic properties of a compound govern its physical state, stability, and phase transitions. For N,N'-dimethylurea, these properties have been determined through various calorimetric and analytical techniques.

Summary of Thermodynamic Data

The following table summarizes key thermodynamic parameters for N,N'-dimethylurea compiled from available literature.

Property	Symbol	Value	Units	References
Molecular Weight	М	88.11	g/mol	[3][4]
Melting Point	Tfus	101 - 104	°C	[1]
Boiling Point	Tboil	268 - 270	°C	[1]
Enthalpy of Fusion	ΔfusH	20.6 ± 0.2	kJ/mol	[3]
Enthalpy of Sublimation	ΔsubH°	83.1 ± 1.3	kJ/mol	[3]
Standard Solid Enthalpy of Combustion	ΔcH°solid	-2004.80 ± 0.53	kJ/mol	[5]
Auto-ignition Temperature	400	°C	[1]	

Experimental Protocols for Thermodynamic Property Determination

2.2.1 Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a primary technique for determining the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization.

 Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.



 Apparatus: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a temperature controller.

Procedure:

- A precisely weighed sample of N,N'-dimethylurea (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The sample and reference are placed in the DSC furnace.
- The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- The heat flow to the sample is monitored relative to the reference. An endothermic peak is observed during melting.
- The onset of the peak is taken as the melting point (Tfus), and the area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

2.2.2 Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the standard enthalpy of combustion by measuring the heat evolved during the complete combustion of the substance in a constant-volume container.

- Principle: The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
- Apparatus: A constant-volume bomb calorimeter, a high-pressure oxygen cylinder, a temperature sensor, and a sample pellet press.

Procedure:

A pellet of known mass of N,N'-dimethylurea is prepared.



- The pellet is placed in the sample holder inside the bomb, with a fuse wire in contact with it.
- A small, known amount of water is added to the bomb to saturate the internal atmosphere.
- The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).
- The bomb is submerged in a known volume of water in the calorimeter's insulated container.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The final temperature of the water after combustion is recorded.
- The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

Kinetic Properties

Kinetic studies provide insights into the rates and mechanisms of chemical reactions involving N,N'-dimethylurea. Key reactions that have been investigated include nitrosation and hydrolysis.

Summary of Kinetic Data

Kinetic data for N,N'-dimethylurea is often context-dependent (e.g., pH, temperature, solvent). The following provides a qualitative summary and highlights key findings.



Reaction	Key Findings	References
Nitrosation	The reaction is subject to primary solvent isotope effects and general base catalysis, indicating a slow proton transfer step. The Brønsted plot is curved, suggesting a diffusion-controlled reaction with certain catalysts.	[6]
Ammonolysis (Synthesis)	The industrial synthesis from urea and methylamine follows a pseudo-first-order kinetic model. The reaction is reported to be exothermic and spontaneous.	[1]
Hydrolysis (Urease-catalyzed)	While specific data for N,N'- dimethylurea is scarce, studies on urea hydrolysis by urease show the reaction follows Michaelis-Menten kinetics and is highly pH-dependent. The activation energy for enzymatic urea hydrolysis is approximately 35.3 kJ/mol.	[7]

Experimental Protocols for Kinetic Studies

3.2.1 UV-Vis Spectrophotometry for Reaction Rate Determination

UV-Vis spectrophotometry can be used to monitor the progress of a reaction by measuring the change in absorbance of a reactant or product over time, provided one of the species has a distinct chromophore.

 Principle: The concentration of an absorbing species is proportional to its absorbance at a specific wavelength (Beer-Lambert Law).



- Apparatus: A temperature-controlled UV-Vis spectrophotometer.
- Procedure (Example: Nitrosation Study):
 - Solutions of N,N'-dimethylurea and the nitrosating agent (e.g., nitrous acid) are prepared in a suitable buffer to maintain constant pH.
 - The solutions are thermostated to the desired reaction temperature.
 - The reaction is initiated by mixing the reactant solutions directly in a cuvette.
 - The absorbance at the wavelength corresponding to the maximum absorbance of the Nnitroso product is recorded at regular time intervals.
 - The concentration of the product is calculated from the absorbance values.
 - The rate of reaction is determined by analyzing the concentration versus time data, often by fitting to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

3.2.2 pH-Stat Titration for Hydrolysis Studies

For reactions that produce or consume acid or base, a pH-stat titrator can be used to monitor the reaction rate by measuring the amount of titrant required to maintain a constant pH.

- Principle: The rate of addition of an acid or base titrant needed to neutralize the product (or reactant) and keep the pH constant is directly proportional to the rate of the reaction.
- Apparatus: A pH-stat system, including a reaction vessel, a pH electrode, a burette, and a controller.
- Procedure (Example: Enzymatic Hydrolysis):
 - A buffered solution of N,N'-dimethylurea is placed in the thermostated reaction vessel.
 - The pH is adjusted to the desired value.
 - The reaction is initiated by adding a known amount of urease.



- As the hydrolysis proceeds, ammonia is produced, causing the pH to rise.
- The pH-stat automatically adds a standard acid solution from the burette to maintain the initial pH.
- The volume of acid added is recorded as a function of time.
- The initial reaction rate is determined from the slope of the plot of titrant volume versus time.

Visualizations

General Experimental Workflow

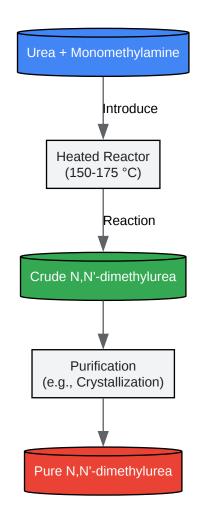
The following diagram illustrates a general workflow for the physicochemical characterization of a substituted urea compound.

Workflow for Physicochemical Characterization.

Synthesis of N,N'-dimethylurea

A common industrial synthesis route involves the reaction of urea with monomethylamine.[1]





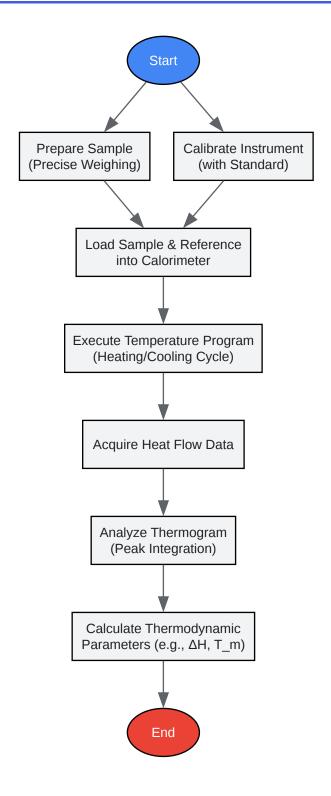
Click to download full resolution via product page

Industrial Synthesis of N,N'-dimethylurea.

Calorimetry Experiment Workflow

This diagram outlines the logical flow of a calorimetry experiment to determine thermodynamic properties.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. N,N'-DIMETHYLUREA Ataman Kimya [atamanchemicals.com]
- 2. N,N-DIMETHYLUREA Ataman Kimya [atamanchemicals.com]
- 3. Urea, N,N'-dimethyl- [webbook.nist.gov]
- 4. Urea, N,N'-dimethyl- [webbook.nist.gov]
- 5. Urea, N,N-dimethyl- (CAS 598-94-7) Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]
- To cite this document: BenchChem. [Thermodynamic and kinetic properties of N,N'-Dimethyltrimethyleneurea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108851#thermodynamic-and-kinetic-properties-of-n-dimethyltrimethyleneurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com